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molecular formula C11H16N2O B8816442 N,N-diethyl-3-methyl-4-nitrosoaniline CAS No. 6442-10-0

N,N-diethyl-3-methyl-4-nitrosoaniline

Cat. No. B8816442
M. Wt: 192.26 g/mol
InChI Key: IXKRLNGTKXUSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04474987

Procedure details

81.5 g of N,N-diethyl-m-toluidine is initially introduced into a stirred flask with 46 ml of hydrochloric acid in 400 ml of water, the reaction mixture is cooled to 0° and gaseous methyl nitrite is passed in, while stirring and cooling. When the introduction of methyl nitrite has ended, the reaction mixture is brought to room temperature, the excess of nitrite is removed in the customary manner by adding urea and the residual gases are removed by applying reduced pressure. The entire reaction mixture is then passed to the catalytic hydrogenation to give 4N,4N-diethyl-2-methyl-p-phenylenediamine without the N,N-diethyl-3-methyl-4-nitroso-aniline formed being isolated. When the hydrogenation has ended, 4N,4N-diethyl-2-methyl-p-phenylenediamine hydrochloride is isolated by precipitation with ethanol. M.p. 268°-272°.
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:11][CH3:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[CH:5]=1)[CH3:2].Cl.[N:14](OC)=[O:15]>O>[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([NH2:14])=[C:6]([CH3:10])[CH:5]=1)[CH3:12].[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([N:14]=[O:15])=[C:6]([CH3:10])[CH:5]=1)[CH3:12]

Inputs

Step One
Name
Quantity
81.5 g
Type
reactant
Smiles
C(C)N(C1=CC(=CC=C1)C)CC
Name
Quantity
46 mL
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
is brought to room temperature
CUSTOM
Type
CUSTOM
Details
the excess of nitrite is removed in the customary manner
ADDITION
Type
ADDITION
Details
by adding urea
CUSTOM
Type
CUSTOM
Details
the residual gases are removed
CUSTOM
Type
CUSTOM
Details
The entire reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C1=CC(=C(C=C1)N)C)CC
Name
Type
product
Smiles
C(C)N(C1=CC(=C(C=C1)N=O)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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